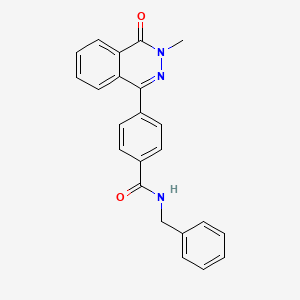![molecular formula C17H11Cl3N2O3S B14946728 1-(4-Chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B14946728.png)
1-(4-Chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-ETHANONE is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This can be done via electrophilic aromatic substitution reactions.
Attachment of the dichlorophenoxy methyl group: This step may involve nucleophilic substitution reactions.
Formation of the ethanone moiety: This can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can result in the reduction of the oxadiazole ring or the carbonyl group.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activity and potential as a therapeutic agent.
Medicine: As a lead compound for the development of new drugs.
Industry: For the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-ETHANONE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)ethanone
- 1-(4-Chlorophenyl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)ethanone
Uniqueness
1-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-ETHANONE is unique due to the presence of multiple halogen atoms and the oxadiazole ring, which may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.
Properties
Molecular Formula |
C17H11Cl3N2O3S |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C17H11Cl3N2O3S/c18-11-3-1-10(2-4-11)14(23)9-26-17-22-21-16(25-17)8-24-15-6-5-12(19)7-13(15)20/h1-7H,8-9H2 |
InChI Key |
MKOLGWPOQJLOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14946649.png)
![N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14946657.png)
![1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14946661.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-bromobenzoate](/img/structure/B14946669.png)
![Methyl 2-[(1,1,1-trifluoro-2,3-dimethoxy-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946682.png)
![(5Z)-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B14946687.png)
![3-phenyl-4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B14946690.png)
![1-[3-(4-chlorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14946701.png)
![ethyl (2-oxo-2,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)acetate](/img/structure/B14946712.png)
![(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14946718.png)

![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14946739.png)
![3,3'-Diphenyl-2,2'-bi(2-azaspiro[3.5]nonane)-1,1'-dione](/img/structure/B14946747.png)
